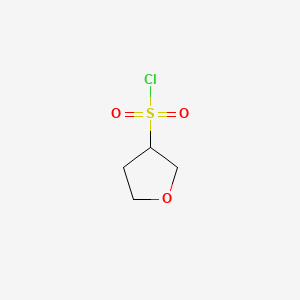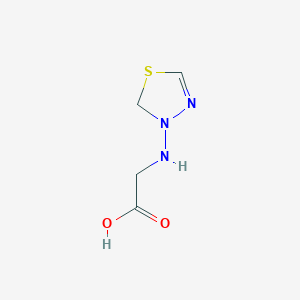
2-Fluoro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Fluoro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a chemical compound . It is a derivative of boric acid .
Synthesis Analysis
The compound is obtained by a two-step substitution reaction . More details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis
The structure of the compound has been verified by FTIR, 1H and 13C NMR, and MS . The single crystal structure of the compound has been gauged by X-ray diffraction .Chemical Reactions Analysis
The compound is an important intermediate in organic synthesis reactions . It has many applications in carbon-carbon coupling and carbon heterocoupling reactions .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . More details about its physical and chemical properties can be found in the referenced papers .Wissenschaftliche Forschungsanwendungen
Fluorinated Pyrimidines in Personalized Medicine In the context of cancer treatment, the chemistry of fluorinated pyrimidines, which includes compounds derived from or related to the core structure of interest, has been reviewed for their precision use. Such compounds are pivotal in treating over two million cancer patients annually, with research focusing on synthesis methods, including isotope incorporation for studying metabolism and biodistribution. This research is crucial for developing more targeted and less toxic chemotherapy options, highlighting the compound's role in advancing personalized medicine (Gmeiner, 2020).
Neuroprotective and Behavioral Properties The compound's role in synthesizing flupirtine, a non-opioid analgesic with neuroprotective, anticonvulsant, and myorelaxant effects, is notable. Flupirtine showcases the therapeutic potential of derivatives for neurological conditions, underscoring the broader implications of research into compounds with similar chemical structures (Schuster et al., 1998).
Metallation of π-Deficient Heterocyclic Compounds Research on the metallation of π-deficient heterocyclic compounds, including the synthesis and application of fluoropyridines, highlights the compound's significance in organic chemistry. These studies provide insights into the regioselectivity and reactivity of such compounds, with implications for developing novel synthetic routes and materials (Marsais & Quéguiner, 1983).
Synthesis of 2-Fluoro-4-bromobiphenyl The compound is also crucial in synthesizing intermediates like 2-Fluoro-4-bromobiphenyl, used in manufacturing anti-inflammatory and analgesic materials. This research not only provides a practical synthesis method but also highlights the importance of such compounds in pharmaceutical manufacturing, leading to more efficient and cost-effective production processes (Qiu et al., 2009).
Wirkmechanismus
Target of Action
Boronic acid esters, such as this compound, are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions . They can act as electrophiles and form new carbon-carbon bonds with organoboron compounds .
Mode of Action
The compound interacts with its targets through its boronic ester group . In a typical Suzuki-Miyaura reaction, the boronic ester would undergo transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond .
Biochemical Pathways
The compound’s role in biochemical pathways is largely dependent on the specific reaction it is used in. As a reagent in organic synthesis, it can be involved in various pathways depending on the other reactants and the reaction conditions .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds in organic molecules . This can lead to the synthesis of complex organic compounds, including pharmaceuticals and polymers .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors, including temperature, pH, and the presence of a catalyst . For example, Suzuki-Miyaura reactions typically require a palladium catalyst and a base .
Safety and Hazards
Zukünftige Richtungen
The compound has a wide range of applications, especially in the field of medicine . Among the top 200 medicines sold globally, 29 fluorine-containing drugs have been approved by the FDA in recent years . Therefore, it is expected that the compound will continue to be a subject of research in the future.
Eigenschaften
IUPAC Name |
2-fluoro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BFNO2/c1-8-9(6-7-15-10(8)14)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVHDFPVMPHVVDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694507 |
Source


|
| Record name | 2-Fluoro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310383-57-3 |
Source


|
| Record name | Pyridine, 2-fluoro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1310383-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3-[3-(MethylaMino)phenyl]-3-oxopropanenitrile](/img/no-structure.png)



